propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C25H33NO4 . This compound is known for its unique structure, which includes a quinoline core, a propoxyphenyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a propoxybenzene derivative in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group, where nucleophiles such as amines or thiols replace the propoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles in polar solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,7,7-trimethyl-5-oxo-4-(2-ethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has an ethyl ester group instead of a propan-2-yl ester group.
Methyl 2,7,7-trimethyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a methyl ester group and a methoxyphenyl group instead of a propoxyphenyl group.
The uniqueness of this compound lies in its specific ester and phenyl group substitutions, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H33NO4 |
---|---|
Molecular Weight |
411.5g/mol |
IUPAC Name |
propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO4/c1-7-12-29-20-11-9-8-10-17(20)22-21(24(28)30-15(2)3)16(4)26-18-13-25(5,6)14-19(27)23(18)22/h8-11,15,22,26H,7,12-14H2,1-6H3 |
InChI Key |
MWOYFIQIDIYYBC-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC(C)C)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.